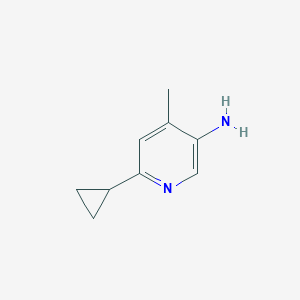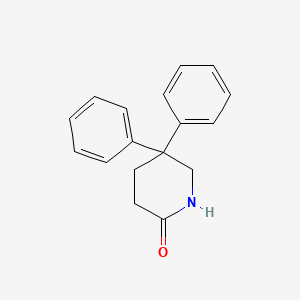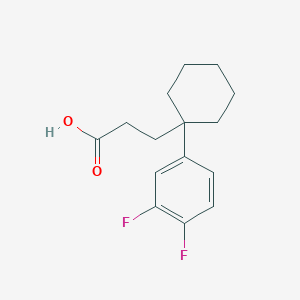![molecular formula C11H18ClN B8687298 trimethyl-[(4-methylphenyl)methyl]azanium;chloride CAS No. 4519-36-2](/img/structure/B8687298.png)
trimethyl-[(4-methylphenyl)methyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl-[(4-methylphenyl)methyl]azanium;chloride is a quaternary ammonium compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is known for its antimicrobial properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
trimethyl-[(4-methylphenyl)methyl]azanium;chloride can be synthesized through the quaternization of p-methylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of trimethyl(p-methylbenzyl)ammonium chloride involves the continuous addition of p-methylbenzyl chloride to a solution of trimethylamine in a suitable solvent. The reaction mixture is then heated to promote the quaternization reaction, and the product is isolated through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
trimethyl-[(4-methylphenyl)methyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as hydroxide ions. These reactions typically occur in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various substituted ammonium salts .
Aplicaciones Científicas De Investigación
trimethyl-[(4-methylphenyl)methyl]azanium;chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethyl(p-methylbenzyl)ammonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the membrane integrity, leading to cell lysis and death . This compound can also enhance membrane permeability and stimulate the production of reactive oxygen species, which further contributes to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
trimethyl-[(4-methylphenyl)methyl]azanium;chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and antimicrobial agent compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
4519-36-2 |
|---|---|
Fórmula molecular |
C11H18ClN |
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
trimethyl-[(4-methylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-10-5-7-11(8-6-10)9-12(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
PMDRJZUQYMFWSP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
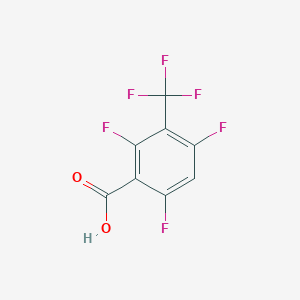
![5-Fluoro-2-methyl-6-nitrobenzo[d]thiazole](/img/structure/B8687221.png)

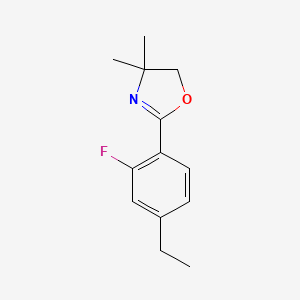
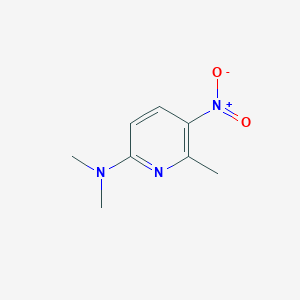
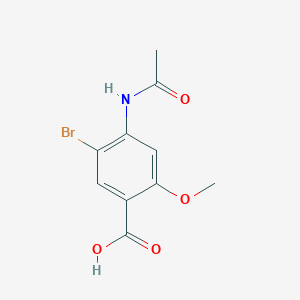
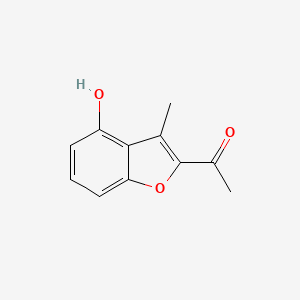

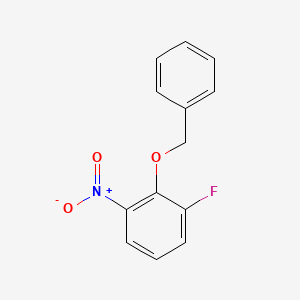
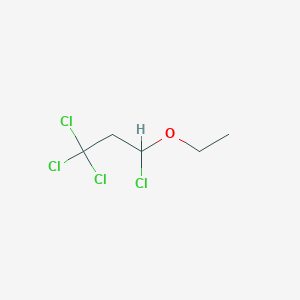
![1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8687263.png)
